Bis(2,5-dimethoxyphenyl)phosphane

Description

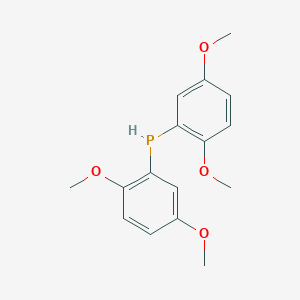

Bis(2,5-dimethoxyphenyl)phosphane: is an organophosphorus compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a central phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties and reactivity.

Properties

CAS No. |

138076-13-8 |

|---|---|

Molecular Formula |

C16H19O4P |

Molecular Weight |

306.29 g/mol |

IUPAC Name |

bis(2,5-dimethoxyphenyl)phosphane |

InChI |

InChI=1S/C16H19O4P/c1-17-11-5-7-13(19-3)15(9-11)21-16-10-12(18-2)6-8-14(16)20-4/h5-10,21H,1-4H3 |

InChI Key |

PBGIKXBOUWEOIN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)PC2=C(C=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Sodium Bis(2-Methoxyethoxy)Aluminum Hydride (Red-Al) Reduction

The most efficient method involves reducing bis(2,5-dimethoxyphenyl)phosphine oxide using Red-Al in toluene under inert atmosphere. A 2020 patent details the procedure:

- Reagents : Phosphine oxide (3 mmol), Red-Al (3 mmol), toluene (10 mL total).

- Conditions : Argon atmosphere, −5°C to 5°C for 5.5 hours.

- Workup : Quenching with water, toluene layer separation, and reduced-pressure distillation.

- Yield : 92% with 97% GC purity.

This method benefits from mild temperatures and short reaction times. The aluminum byproducts form stable complexes, simplifying purification. Comparative studies show Red-Al outperforms LiAlH₄ in selectivity due to its lower basicity, minimizing aryl group cleavage.

Deprotonation-Phosphination Strategy

Generation of Diarylated Intermediates

Aryl deprotonation using strong bases enables direct P–C bond formation. Adapted from US6376715B1:

- Base System : Potassium tert-butoxide (5.88 × 10⁻² mol) and butyllithium (1.4 M in hexane).

- Substrate : 2,5-Dimethoxybenzene derivatives.

- Phosphination : Reaction with chlorophosphines (e.g., PCl₃) at −78°C to room temperature.

- Yield : 74–80% for analogous bis(di-tert-butylphosphino) compounds.

Critical factors include:

- Temperature Control : Lower temperatures (−78°C) favor mono-phosphination, while gradual warming permits bis-adduct formation.

- Solvent Choice : Diethyl ether enhances intermediate stability compared to hydrocarbons.

Grignard and Organolithium Reagent Approaches

Two-Step Synthesis via PCl₃

This classical method involves:

- Grignard Formation : 2,5-Dimethoxyphenylmagnesium bromide prepared in THP/ether.

- Phosphination : Dropwise addition to PCl₃ at −30°C, followed by hydrolysis.

Limitations and Side Reactions

- Over-Addition : Excess Grignard reagent leads to tris-arylphosphines, requiring stoichiometric precision.

- Oxidation Sensitivity : Immediate post-synthesis handling under N₂/Ar is essential to prevent P(III)→P(V) oxidation.

Comparative Analysis of Methods

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions: Bis(2,5-dimethoxyphenyl)phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphine hydrides.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: Bis(2,5-dimethoxyphenyl)phosphane is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions and hydroformylation .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Its ability to form stable complexes with metals makes it a candidate for drug delivery systems .

Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalysis is crucial for the production of various chemical intermediates .

Mechanism of Action

The mechanism of action of Bis(2,5-dimethoxyphenyl)phosphane primarily involves its role as a ligand in catalysis. The compound coordinates with transition metals, forming stable complexes that facilitate various chemical reactions. The phosphorus atom donates electron density to the metal center, enhancing the reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Bis(diphenylphosphino)phenyl ether (DPEphos): Similar in structure but with different substituents on the phenyl rings.

Diphosphines: A broader class of compounds with two phosphine groups linked by various backbones.

Uniqueness: Bis(2,5-dimethoxyphenyl)phosphane is unique due to the presence of methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it distinct from other diphosphines and enhances its utility in specific catalytic applications .

Q & A

Q. What are the optimal synthetic routes for preparing Bis(2,5-dimethoxyphenyl)phosphane, and how can researchers ensure high purity?

Methodological Answer: The synthesis of arylphosphanes typically involves reacting aryl Grignard or lithium reagents with phosphorus precursors (e.g., PCl₃ or PH₃ derivatives). For this compound, a two-step approach is recommended:

Ligand Preparation : React 2,5-dimethoxyphenylmagnesium bromide with PCl₃ under inert conditions to form the intermediate chlorophosphane.

Reduction : Reduce the intermediate using LiAlH₄ or other hydride sources to obtain the primary phosphane.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (toluene/ethanol) is critical to remove unreacted precursors and byproducts. Purity can be verified via ³¹P NMR (single peak near δ +20 ppm) and elemental analysis .

Q. How should researchers characterize the coordination behavior of this compound in transition metal complexes?

Methodological Answer: Coordination studies require a combination of spectroscopic and crystallographic techniques:

- Spectroscopy : ³¹P NMR to monitor shifts upon metal binding (e.g., downfield shifts for P→M donation). IR spectroscopy can confirm metal-phosphorus vibrations (500–400 cm⁻¹).

- X-ray Crystallography : Resolve steric effects from the methoxy groups and confirm binding geometry (e.g., monodentate vs. bridging modes).

- Reactivity Tests : Conduct catalytic trials (e.g., cross-coupling reactions) to assess ligand efficacy compared to less hindered phosphanes .

Advanced Research Questions

Q. How can contradictory data regarding the air sensitivity of this compound be resolved?

Methodological Answer: Discrepancies in stability reports may arise from differences in solvent systems or trace oxidants. To resolve this:

- Controlled Oxidation Experiments : Expose the phosphane to O₂ at varying partial pressures (0–1 atm) in THF or toluene, monitoring degradation via ³¹P NMR.

- Additive Screening : Test antioxidants (e.g., BHT) or coordinating solvents (e.g., DMF) to stabilize the phosphane.

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under inert vs. oxidative atmospheres. Cross-reference with Safety Data Sheet protocols for handling air-sensitive organophosphorus compounds .

Q. What strategies mitigate steric hindrance in catalytic systems using this compound?

Methodological Answer: The bulky methoxy groups can impede metal-ligand interactions. Mitigation approaches include:

- Ligand Design : Introduce flexible linkers (e.g., ethylene bridges) to reduce steric crowding, as seen in bis-phosphinoethylene derivatives .

- Counterion Effects : Use weakly coordinating anions (e.g., BArF₄⁻) to enhance metal accessibility.

- Hybrid Ligand Systems : Combine with smaller co-ligands (e.g., CO or CN⁻) to balance steric and electronic effects. Computational modeling (DFT) can predict optimal ligand-metal ratios .

Q. How can researchers analyze conflicting catalytic activity data for this compound in cross-coupling reactions?

Methodological Answer: Contradictory results often stem from impurities or unoptimized reaction conditions. Systematic analysis involves:

- Reproducibility Checks : Replicate experiments using rigorously purified ligand (≥98% by HPLC).

- Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions (temperature, solvent, base).

- Byproduct Identification : Use GC-MS or MALDI-TOF to detect phosphane oxide or other degradation products that may inhibit catalysis. Reference synthetic protocols for analogous phosphanes to identify critical variables .

Data Contradiction Analysis Table

| Reported Issue | Potential Causes | Resolution Strategy |

|---|---|---|

| Variable catalytic efficiency | Ligand purity, solvent polarity | Standardize purification; test solvent libraries |

| Discrepant air stability | Trace moisture, O₂ levels in glovebox | Quantify O₂/H₂O via Karl Fischer titration |

| Inconsistent NMR shifts | Solvent paramagnetism, temperature gradients | Use deuterated solvents; calibrate spectrometer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.